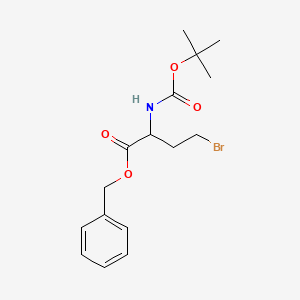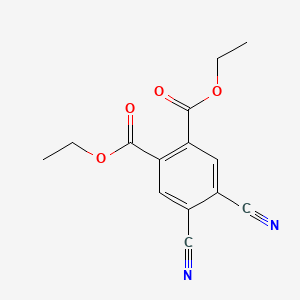![molecular formula C79H60O5P+ B14783878 4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)
4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide is a complex organic compound known for its unique structural properties This compound is part of the dioxaphosphepine family, which is characterized by a dioxaphosphepine ring system
Métodos De Preparación
The synthesis of 4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide involves multiple steps. The synthetic route typically starts with the preparation of the dioxaphosphepine ring system, followed by the introduction of the diphenylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another functional group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .
Aplicaciones Científicas De Investigación
4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, facilitating various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the molecular targets .
Comparación Con Compuestos Similares
Compared to other similar compounds, 4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide stands out due to its unique structural features and versatility. Similar compounds include:
- (3aS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine .
- (3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine .
These compounds share similar dioxaphosphepine ring systems but differ in their substituents, which can significantly impact their chemical properties and applications.
Propiedades
Fórmula molecular |
C79H60O5P+ |
|---|---|
Peso molecular |
1120.3 g/mol |
Nombre IUPAC |
4,4,8,8-tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide |
InChI |
InChI=1S/C79H60O5P/c1-77(2)81-75-76(82-77)79(73-51-67(59-35-19-7-20-36-59)45-68(52-73)60-37-21-8-22-38-60,74-53-69(61-39-23-9-24-40-61)46-70(54-74)62-41-25-10-26-42-62)84-85(80)83-78(75,71-47-63(55-27-11-3-12-28-55)43-64(48-71)56-29-13-4-14-30-56)72-49-65(57-31-15-5-16-32-57)44-66(50-72)58-33-17-6-18-34-58/h3-54,75-76H,1-2H3/q+1 |
Clave InChI |
GETIBSMHCIMPRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(O1)C(O[P+](=O)OC2(C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC(=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B14783840.png)

![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)



![methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B14783870.png)
![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)
![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14783899.png)
![cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine](/img/structure/B14783905.png)
